Fangchinoline

Vue d'ensemble

Description

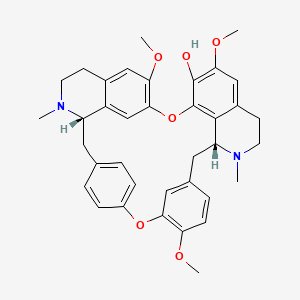

La thaligine est un alcaloïde bisbenzylisoquinoléine dérivé de la plante Thalictrum polygamum, qui appartient à la famille des Ranunculaceae . Ce composé a suscité un intérêt en raison de sa structure chimique unique et de ses activités biologiques potentielles.

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La thaligine peut être extraite des racines et des tiges de Thalictrum polygamum. Le processus d'extraction implique l'utilisation de solvants organiques suivie d'étapes de purification telles que la chromatographie .

Méthodes de production industrielle : Bien qu'il existe peu d'informations sur la production industrielle à grande échelle de la thaligine, l'extraction à partir de sources naturelles reste la méthode principale. Les progrès de la chimie synthétique pourraient éventuellement fournir des voies plus efficaces pour sa production.

Analyse Des Réactions Chimiques

Types de réactions : La thaligine subit diverses réactions chimiques, notamment :

Oxydation : La thaligine peut être oxydée pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : La thaligine peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.

Substitution : Les conditions varient en fonction du substituant, mais les réactifs typiques comprennent les halogènes et les nucléophiles.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés de quinoléine, tandis que la réduction peut produire des structures d'alcaloïdes plus simples.

Applications De Recherche Scientifique

La thaligine a plusieurs applications en recherche scientifique :

Chimie : Elle sert de composé modèle pour l'étude des alcaloïdes bisbenzylisoquinoléine.

Médecine : Ses effets thérapeutiques potentiels sont explorés pour des affections telles que l'hypertension et les infections.

Industrie : Les propriétés uniques de la thaligine en font un candidat pour le développement de nouveaux médicaments et de composés bioactifs.

5. Mécanisme d'action

Le mécanisme d'action de la thaligine implique son interaction avec diverses cibles moléculaires. Elle présente une activité antimicrobienne en interférant avec la synthèse de la paroi cellulaire bactérienne et des effets hypotensifs en modulant les voies de régulation de la pression artérielle . Les cibles moléculaires et les voies exactes sont encore à l'étude.

Mécanisme D'action

The mechanism of action of Thaligine involves its interaction with various molecular targets. It exhibits antimicrobial activity by interfering with bacterial cell wall synthesis and hypotensive effects by modulating blood pressure-regulating pathways . The exact molecular targets and pathways are still under investigation.

Comparaison Avec Des Composés Similaires

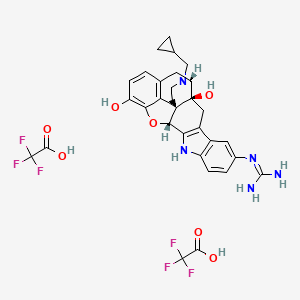

La thaligine est similaire à d'autres alcaloïdes bisbenzylisoquinoléine tels que la thalphénine, la méthine de thalphénine et la N-méthylpalaudine . La thaligine se distingue par ses caractéristiques structurales uniques et ses activités biologiques spécifiques.

Composés similaires :

- Thalphénine

- Méthine de thalphénine

- N-méthylpalaudine

Ces composés partagent des similitudes structurales mais diffèrent par leurs effets biologiques et applications spécifiques.

Propriétés

IUPAC Name |

(1S,14R)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H40N2O6/c1-38-14-12-24-19-31(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-32-18-23(8-11-30(32)41-3)17-29-35-25(13-15-39(29)2)20-34(43-5)36(40)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIQSJHUEZBTSAT-URLMMPGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H40N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33889-68-8 | |

| Record name | Fangchinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033889688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THALRUGOSINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/863BR78K9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

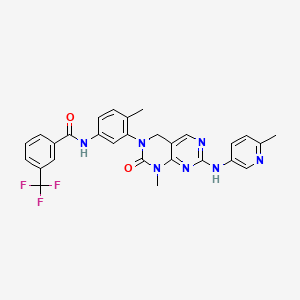

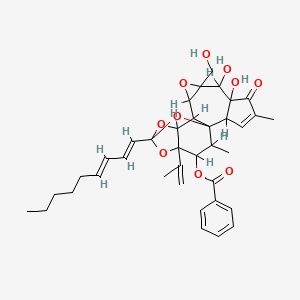

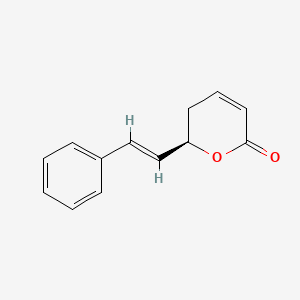

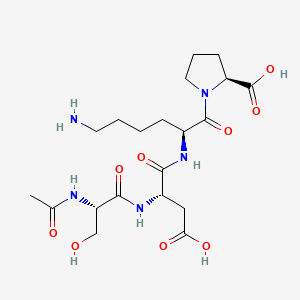

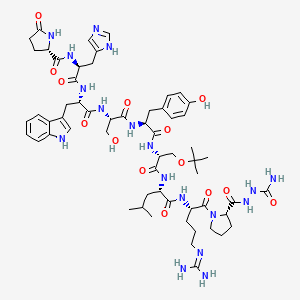

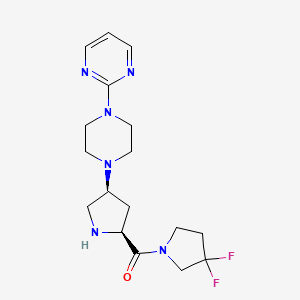

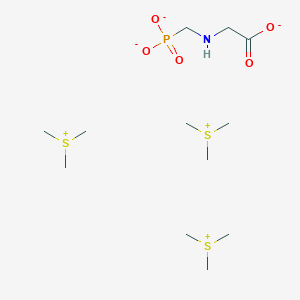

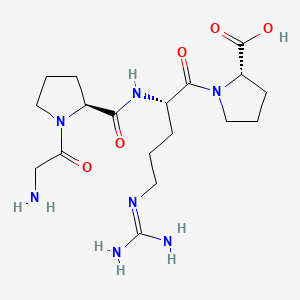

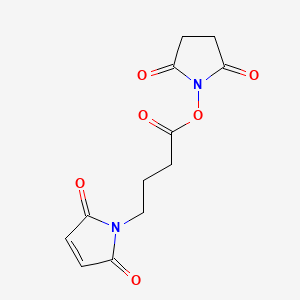

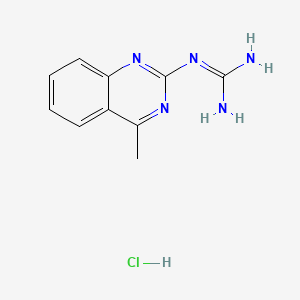

Feasible Synthetic Routes

Q1: What are the known biological activities of Thalrugosine?

A1: Thalrugosine has demonstrated both hypotensive [] and antimicrobial activities []. Specifically, it has been shown to lower blood pressure in normotensive dogs [] and exhibit antimicrobial activity against Mycobacterium smegmatis at concentrations of 100 µg/mL or less []. Additionally, studies have shown cytotoxic and antimalarial activities for Thalrugosine [].

Q2: Which plant species are known to contain Thalrugosine?

A2: Thalrugosine has been isolated from various plant species, including Thalictrum lucidum [], Tiliacora funifera [], Mahonia bodinieri [], Dehaasia triandra [], Stephania sasakii [], Cyclea barbata [], and Stephania sutchuenensis [].

Q3: What is the chemical structure of Thalrugosine?

A3: Thalrugosine is a bisbenzylisoquinoline alkaloid. Its structure consists of two benzylisoquinoline units connected through a diphenyl ether linkage. While its exact stereochemistry is detailed in the literature, it's important to note that Thalrugosine exists as a specific enantiomer (+)-thalrugosine [], which plays a crucial role in its biological activity.

Q4: Are there any studies on the conformational analysis of Thalrugosine?

A4: Yes, studies have utilized computer-assisted dynamic calculations, Nuclear Overhauser Effect (NOE) difference spectroscopy (NOED), and Nuclear Overhauser Effect Spectroscopy (NOESY) analyses to determine the stable conformations of Thalrugosine []. These studies provide insights into the three-dimensional structure of the molecule, which is essential for understanding its interactions with biological targets.

Q5: What types of studies have been conducted to elucidate the structure of Thalrugosine?

A5: Researchers have employed a combination of spectroscopic techniques to determine the structure of Thalrugosine. These techniques include infrared (IR) spectroscopy, ultraviolet-visible (UV) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) [, , ]. One-dimensional (1D) and two-dimensional (2D) NMR analyses, such as Correlation Spectroscopy (COSY), Rotating frame Overhauser Effect Spectroscopy (ROESY), Heteronuclear Correlation (HETCOR), and FLOCK, have been particularly valuable in assigning 1H and 13C NMR data [].

Q6: Have there been any attempts to synthesize derivatives of Thalrugosine?

A6: While the provided research excerpts do not mention specific attempts to synthesize Thalrugosine derivatives, the isolation of closely related secobisbenzylisoquinoline alkaloids like O-methyldeoxopunjabine [] suggests that structural modifications are possible. Further research exploring the structure-activity relationship (SAR) of Thalrugosine analogs could provide valuable insights into optimizing its biological activity and developing more potent or selective derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydroxy-1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-3-(trifluoromethyl)-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1671973.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B1671980.png)